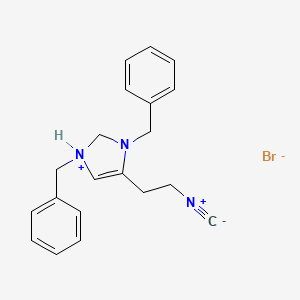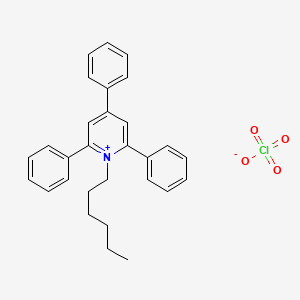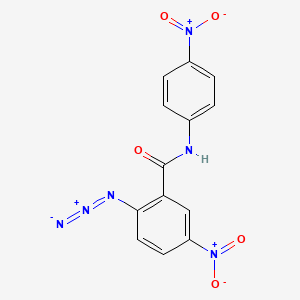
2-Azido-5-nitro-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-5-nitro-N-(4-nitrophenyl)benzamide is a complex organic compound that features both azido and nitro functional groups
Preparation Methods
The synthesis of 2-Azido-5-nitro-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes nitration, azidation, and amide formation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
2-Azido-5-nitro-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds. Common reagents and conditions used in these reactions include nitric acid for nitration, sodium azide for azidation, and palladium catalysts for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Azido-5-nitro-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and materials.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azido-5-nitro-N-(4-nitrophenyl)benzamide involves its interaction with molecular targets through its functional groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages. The nitro groups can participate in redox reactions, affecting the compound’s reactivity and interactions with other molecules. These pathways enable the compound to exert its effects in various applications.
Comparison with Similar Compounds
Similar compounds to 2-Azido-5-nitro-N-(4-nitrophenyl)benzamide include other nitrobenzamides and azidobenzamides. Compared to these compounds, this compound is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and potential applications. Examples of similar compounds include:
- 5-Nitro-2-(4-nitrophenyl)benzanilide
- 2-Azido-4-nitrobenzanilide
This compound’s combination of functional groups makes it a versatile and valuable molecule in scientific research and industrial applications.
Properties
CAS No. |
88279-22-5 |
|---|---|
Molecular Formula |
C13H8N6O5 |
Molecular Weight |
328.24 g/mol |
IUPAC Name |
2-azido-5-nitro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8N6O5/c14-17-16-12-6-5-10(19(23)24)7-11(12)13(20)15-8-1-3-9(4-2-8)18(21)22/h1-7H,(H,15,20) |
InChI Key |
YJKHQEILWWVIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


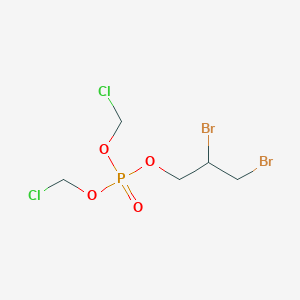
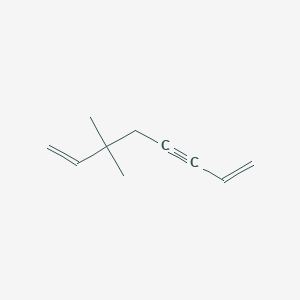
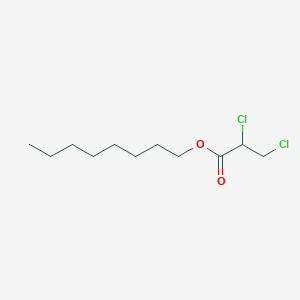
![4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14388517.png)
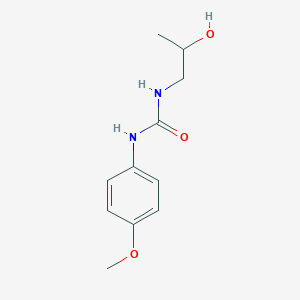
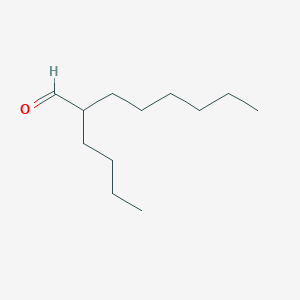
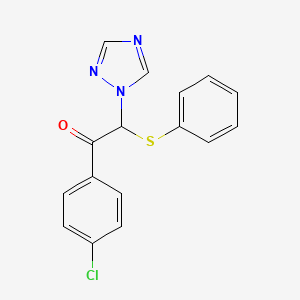
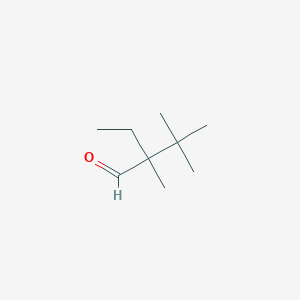
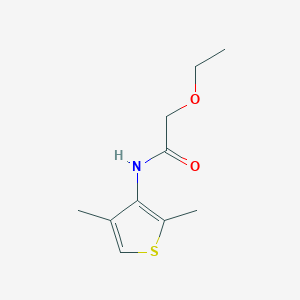
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)
![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
